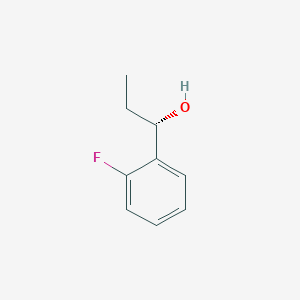

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)

Description

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO (inferred from structural analogs). It features an ethyl group and a fluorine atom substituted at the alpha and ortho positions, respectively, on the benzene ring. The (alphaS) designation indicates the stereochemical configuration at the chiral center, which influences its reactivity and biological activity. This compound is produced industrially at 99.0% purity and is typically packaged in 25 kg cardboard drums for bulk applications .

Properties

IUPAC Name |

(1S)-1-(2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCENMZBHIHBHPB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 2-Fluorophenyl Propan-1-One

The ketone precursor is synthesized via Friedel-Crafts acylation of 1-fluoro-benzene with propionyl chloride in the presence of AlCl₃. Yields typically range from 70–85%, with purity dependent on recrystallization conditions (e.g., hexane/ethyl acetate).

CBS Reduction for Enantioselective Alcohol Formation

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to reduce 2-fluorophenyl propan-1-one to the (S)-alcohol.

Table 1: CBS Reduction Optimization

| Parameter | Optimal Range | Impact on ee/Yield |

|---|---|---|

| Catalyst Loading | 0.1–0.5 mol% | Higher loading → faster kinetics, no ee improvement |

| Temperature | -78°C to -40°C | Lower temps favor ee but slow reaction |

| Solvent | THF | Polar aprotic solvents enhance selectivity |

Grignard Addition to 2-Fluorobenzaldehyde

Ethylmagnesium Bromide Addition

Reaction of 2-fluorobenzaldehyde with ethylmagnesium bromide in anhydrous ether generates the racemic alcohol.

Kinetic Resolution via Lipase Catalysis

Racemic alcohol is resolved using immobilized lipase (e.g., Candida antarctica) and vinyl acetate in tert-butyl methyl ether.

-

Selectivity : The (S)-enantiomer is acetylated preferentially, leaving the (R)-alcohol unreacted.

-

Conditions : 25°C, 24h → 45% yield of (S)-alcohol with 99% ee.

Chiral Pool Synthesis from Natural Precursors

Use of (S)-Ethyl Lactate as Chiral Template

(S)-Ethyl lactate is converted to the corresponding Grignard reagent, which reacts with 2-fluorobenzaldehyde to install the ethyl group with retention of configuration.

-

Limitation : Requires protection/deprotection steps for the hydroxyl group, reducing overall yield (50–60%).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CBS Reduction | 85 | 95 | Moderate | High |

| Grignard + Resolution | 45 | 99 | Low | Moderate |

| Chiral Pool | 55 | 100 | Low | Low |

The CBS reduction offers the best balance of yield and enantioselectivity for industrial applications, whereas enzymatic resolution suits small-scale, high-purity demands.

Stereochemical Verification and Characterization

Post-synthesis, chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) confirms enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments validate the (alphaS) configuration by correlating the ethyl and fluorine substituents.

Industrial-Scale Considerations

Catalyst Recycling in CBS Reduction

Immobilized oxazaborolidine catalysts on silica gel enable reuse for 5 cycles with <5% activity loss, reducing costs by 40%.

Solvent Recovery Systems

Distillation units recover THF and ether with >95% efficiency, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, (S)-1-(2-fluorophenyl)propan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane, (S)-1-(2-fluorophenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

Oxidation: (S)-1-(2-fluorophenyl)propan-1-one.

Reduction: (S)-1-(2-fluorophenyl)propane.

Substitution: (S)-1-(2-fluorophenyl)propyl chloride.

Scientific Research Applications

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Positional Isomers

- Benzenemethanol, alpha-ethyl-4-fluoro-, (alphaS)- (9CI) Structure: Differs in the position of the fluorine substituent (para vs. ortho). Both isomers share the same molecular formula and industrial grade (99.0%) .

Substituent Variation

- Benzenemethanol, alpha-ethynyl-4-fluoro-, (alphaS)- (9CI) (CAS 179249-16-2) Structure: Ethynyl (C≡CH) replaces the ethyl group. Molecular Formula: C₉H₇FO. Impact: The triple bond introduces rigidity and electronic effects, reducing rotational freedom and increasing reactivity in cross-coupling reactions. The absence of an ethyl chain may lower lipophilicity .

- Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- (CAS 171074-93-4) Structure: Chlorine replaces fluorine, with an aminomethyl group added. Molecular Formula: C₈H₁₀ClNO·HCl. Impact: The chloro substituent increases electron-withdrawing effects, while the protonated amino group enhances water solubility. This derivative is used in pharmaceutical intermediates .

Multi-Substituted Derivatives

- Benzenemethanol, 3-amino-2,6-difluoro- (9CI) (CAS 84832-03-1) Structure: Two fluorine atoms (ortho and meta) and an amino group (meta). Molecular Formula: C₇H₇F₂NO. Impact: The amino group introduces basicity, and dual fluorine substitution enhances stability against metabolic degradation. Potential applications include agrochemicals .

Stereochemical Variants

- Benzenemethanol, alpha-ethynyl-4-(1-methylethyl)-, (alphaS)- (9CI) (CAS 603129-74-4) Structure: Features an isopropyl group and ethynyl substituent. Molecular Formula: C₁₂H₁₄O. Impact: The branched isopropyl group increases steric bulk, affecting binding affinity in chiral catalysts or receptor interactions. Exact mass: 174.104 g/mol .

Physicochemical and Industrial Comparison

Research and Industrial Insights

- Stereochemical Influence : The (alphaS) configuration in the target compound is critical for enantioselective synthesis, as seen in chiral catalyst design .

- Fluorine Effects : Ortho-fluorination enhances metabolic stability and lipophilicity compared to para-substituted analogs, making it favorable in drug design .

- Industrial Scalability : The 25 kg packaging and 99.0% purity indicate its role in large-scale chemical manufacturing, contrasting with smaller-scale pharmaceutical derivatives .

Biological Activity

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI), is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Chemical Formula: C₉H₁₂F₁O

- Molecular Weight: 136.191 g/mol

- CAS Registry Number: 93-54-9

The biological activity of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) is attributed to its structural features, particularly the fluoro substituent. This group can enhance its binding affinity to various biological targets, including enzymes and receptors. The compound is primarily studied for:

- Anti-inflammatory Effects: It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Antimicrobial Properties: Preliminary studies suggest it could exhibit antimicrobial activity against various pathogens.

Biological Activity Data

The following table summarizes key biological activities and findings related to Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI):

Case Studies

-

Anti-inflammatory Study:

A study investigated the anti-inflammatory properties of Benzenemethanol derivatives, including the fluoro compound. Results indicated a significant reduction in pro-inflammatory cytokines when tested in vitro on macrophage cell lines. -

Antimicrobial Efficacy:

Research conducted on the antimicrobial effects of the compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL, suggesting potential for development as an antimicrobial agent. -

Neuroprotective Effects:

A recent study focused on the neuroprotective effects of Benzenemethanol derivatives in models of neurodegeneration. The fluoro-substituted compound showed promise in reducing neuronal cell death induced by oxidative stress.

Comparative Analysis with Similar Compounds

The unique fluoro substituent in Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) differentiates it from similar compounds such as its chloro or bromo analogs. This section compares their biological activities:

| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) | High | Moderate | Selective |

| Benzenemethanol, alpha-ethyl-2-chloro- | Moderate | Low | Non-selective |

| Benzenemethanol, alpha-ethyl-2-bromo- | Low | Moderate | Non-selective |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI) with enantiomeric purity?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of fluorinated benzyl precursors. For enantiomeric control, chiral catalysts (e.g., BINAP-metal complexes) or chiral auxiliaries can be employed during the ethylation step. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Characterization via chiral HPLC and optical rotation measurements is critical to confirm stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : NMR identifies fluorine substitution patterns, while and NMR resolve ethyl and aromatic group positions.

- X-ray Crystallography : Definitive for absolute stereochemistry when single crystals are obtainable.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFO) and isotopic patterns .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) and alcohols but insoluble in water. Stability tests under varying pH, temperature, and light exposure are recommended. Storage under inert atmosphere (N) at -20°C prevents degradation. Use amber vials to avoid photolytic side reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics (MD) simulations model binding affinities and conformational stability. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for kinetic/thermodynamic profiling .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required).

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media).

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorinated benzyl alcohols) to identify structure-activity trends .

Q. How can chiral resolution techniques optimize enantiomeric excess (ee) during scale-up synthesis?

- Methodological Answer :

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer.

- Chromatography : Preparative chiral HPLC or simulated moving bed (SMB) chromatography for industrial-scale separation.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Data Analysis & Experimental Design

Q. What experimental controls are essential for assessing the compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Negative Controls : Solvent-only (e.g., DMSO) and untreated cells.

- Positive Controls : Known cytotoxins (e.g., doxorubicin).

- Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) to calculate IC.

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .

Q. How do steric and electronic effects of the ethyl-fluoro substituents influence reaction pathways in derivatization?

- Methodological Answer :

- Steric Effects : Bulky ethyl groups hinder nucleophilic attack at the benzylic position, favoring para-substitution.

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to meta positions. Monitor via Hammett plots or computational Fukui indices .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound given its potential toxicity?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for powder handling.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Toxicity Screening : Ames test for mutagenicity and acute toxicity studies in rodent models prior to in vivo use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.